molecular formula C21H21FN2O3 B2851773 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one CAS No. 571921-46-5

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2851773
CAS No.: 571921-46-5
M. Wt: 368.408
InChI Key: HODWMTANQSDDBA-UHFFFAOYSA-N
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Description

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a chromen-2-one moiety

Mechanism of Action

Target of Action

The primary target of this compound is the cannabinoid receptor type 1 (CB1) . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, pain-sensation, mood, and memory.

Mode of Action

This compound acts as an inverse agonist at the CB1 receptor . It binds to the CB1 receptor more selectively than the cannabinoid receptor type 2 . This binding antagonizes the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding .

Biochemical Pathways

The compound’s action on the CB1 receptor affects the endocannabinoid signaling pathway . By acting as an inverse agonist, it reduces the activity of this pathway, leading to downstream effects such as reduced appetite and altered pain sensation.

Result of Action

The molecular and cellular effects of this compound’s action include increased cell surface localization of CB1 upon treatment . This could potentially lead to enhanced sensitivity to endogenous cannabinoids. In terms of physiological effects, inverse agonists of the CB1 receptor have been demonstrated to be potential anti-obesity drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to form the chromen-2-one structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one is unique due to its combination of a piperazine ring and a chromen-2-one moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-26-18-6-7-19-15(12-21(25)27-20(19)13-18)14-23-8-10-24(11-9-23)17-4-2-16(22)3-5-17/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODWMTANQSDDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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